molecular formula C13H25N3O2 B071625 tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate CAS No. 178312-32-8

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate

Cat. No.: B071625
CAS No.: 178312-32-8
M. Wt: 255.36 g/mol
InChI Key: GUIFNRVZOGALAI-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an azetidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine and piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This makes it particularly valuable in research settings where these properties are desired .

Biological Activity

tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is a compound that has garnered attention for its potential biological activities. Its structure, which combines azetidine and piperidine moieties, suggests diverse interactions with biological targets. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 255.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Studies indicate that this compound may interact with various receptors and enzymes, potentially influencing processes such as inflammation and cell signaling.

Key Mechanisms:

  • Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes.
  • Enzyme Inhibition : It has been hypothesized that the compound could inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine release.
  • Cellular Uptake : The piperidine ring may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.78 μg/mL
VREfm3.125 μg/mL
Staphylococcus epidermidis1.56 μg/mL

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models stimulated with lipopolysaccharide (LPS) . The compound's ability to reduce pyroptosis—a form of programmed cell death associated with inflammation—was also noted.

Treatment ConditionIL-1β Release Inhibition (%)
Control0
Compound Treatment45

Research Findings

In a recent study involving differentiated THP-1 cells, this compound was evaluated for its effects on NLRP3 inflammasome activation. The results indicated a concentration-dependent inhibition of pyroptosis and IL-1β release, suggesting a potential therapeutic application in inflammatory diseases .

Additionally, computational modeling has provided insights into the binding interactions between the compound and its biological targets, which may aid in optimizing its structure for enhanced activity .

Properties

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIFNRVZOGALAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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